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molecular formula C7H5ClN2O3S2 B2805350 5-Methoxy-1,2,3-benzothiadiazole-4-sulfonyl chloride CAS No. 114322-12-2

5-Methoxy-1,2,3-benzothiadiazole-4-sulfonyl chloride

Cat. No. B2805350
M. Wt: 264.7
InChI Key: ZIJGOIUSYDYHPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04746356

Procedure details

To a stirred solution of 50 mL of chlorosulfonic acid at 0° C. was added 4.15 g of 5-methoxy-1,2,3-benzothiadiazole under an inert atmosphere. The resulting mixture was heated at reflux for 30 minutes. After cooling to room temperature, the reaction mixture was added to 600 mL ice-water mixture. The precipitate was collected, washed with water and ether, and air dried to give 5.6 g of the title compound as a white solid, m.p. 131°-134° C.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[CH3:6][O:7][C:8]1[CH:9]=[CH:10][C:11]2[S:15][N:14]=[N:13][C:12]=2[CH:16]=1>>[CH3:6][O:7][C:8]1[C:16]([S:2]([Cl:1])(=[O:5])=[O:3])=[C:12]2[N:13]=[N:14][S:15][C:11]2=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
4.15 g
Type
reactant
Smiles
COC=1C=CC2=C(N=NS2)C1
Step Two
Name
ice water
Quantity
600 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
washed with water and ether, and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2C(N=NS2)=C1S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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